Cas no 190381-52-3 (Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-)
![Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- structure](https://ja.kuujia.com/scimg/cas/190381-52-3x500.png)
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-
- 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid
- 2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid
- EN300-7503679
- 190381-52-3
- DTXSID801257024
-
- インチ: InChI=1S/C9H9N3O2/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8/h3-5H,2H2,1H3,(H,13,14)
- InChIKey: VWFKATSUEVVSCS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 191.069476538Da
- どういたいしつりょう: 191.069476538Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 67.5Ų
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7503679-1.0g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 1.0g |
$2083.0 | 2025-03-10 | |
Enamine | EN300-7503679-0.25g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 0.25g |
$1917.0 | 2025-03-10 | |
Enamine | EN300-7503679-0.1g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 0.1g |
$1834.0 | 2025-03-10 | |
Enamine | EN300-7503679-2.5g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 2.5g |
$4084.0 | 2025-03-10 | |
Enamine | EN300-7503679-0.5g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 0.5g |
$2000.0 | 2025-03-10 | |
Enamine | EN300-7503679-5.0g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 5.0g |
$6043.0 | 2025-03-10 | |
Enamine | EN300-7503679-10.0g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 10.0g |
$8961.0 | 2025-03-10 | |
Enamine | EN300-7503679-0.05g |
2-{5-methylimidazo[1,2-a]pyrazin-2-yl}acetic acid |
190381-52-3 | 95.0% | 0.05g |
$1750.0 | 2025-03-10 |
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
10. Bacteriological
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-に関する追加情報
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- (CAS No. 190381-52-3): A Comprehensive Overview
Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-, identified by its Chemical Abstracts Service Number (CAS No. 190381-52-3), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a structurally diverse family of molecules known for their broad spectrum of biological activities. The presence of a carboxylic acid moiety and a methyl substituent at the 5-position of the imidazopyrazine core enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
Theimidazo[1,2-a]pyrazine scaffold is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring. This unique structural arrangement contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. The5-methyl substitution further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability. These structural features makeImidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on heterocyclic compounds. Theimidazopyrazine class has been particularly studied for its potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. Several derivatives ofimidazopyrazine have shown promising results in preclinical studies, demonstrating efficacy in inhibiting key biological pathways involved in disease progression.
CAS No. 190381-52-3 specifically refers to a derivative ofimidazopyrazine that incorporates a carboxylic acid group at the 2-position and a methyl group at the 5-position. This particular configuration has been found to enhance the compound's solubility and bioavailability, which are critical factors for successful drug development. The carboxylic acid moiety also provides a site for further chemical modification, allowing researchers to tailor the molecule's properties for specific therapeutic applications.
The pharmacological profile ofImidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- has been extensively studied in various cellular and animal models. Initial findings suggest that this compound exhibits potent inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, studies have shown that it can modulate the activity of kinases and other enzymes involved in signal transduction pathways. Additionally, its ability to interact with specific receptors may make it useful in developing treatments for neurological disorders.
The synthesis ofImidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes to access this compound, each with its own advantages and limitations. The most common approach involves the condensation of appropriate precursors under controlled conditions to form the imidazopyrazine core followed by functionalization at the desired positions.
The biological activity ofCAS No. 190381-52-3 is influenced by several factors, including its chemical structure, solubility, and metabolic stability. The presence of the carboxylic acid group enhances its interaction with biological targets while also providing a site for prodrug development. Prodrug strategies can improve the bioavailability and targeted delivery of therapeutic agents, making them more effective in treating various diseases.
In conclusion,Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-, with its CAS No. 190381-52-3 designation, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties for clinical applications.
190381-52-3 (Imidazo[1,2-a]pyrazine-2-acetic acid, 5-methyl-) 関連製品
- 2411305-88-7(N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride)
- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)
- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)
- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)




